4-[4-Trifluoromethoxyphenoxy]pyridine
Description
Properties
CAS No. |
1083099-54-0 |
|---|---|
Molecular Formula |
C12H8F3NO2 |
Molecular Weight |
255.19 g/mol |
IUPAC Name |
4-[4-(trifluoromethoxy)phenoxy]pyridine |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)18-11-3-1-9(2-4-11)17-10-5-7-16-8-6-10/h1-8H |
InChI Key |
RMZYICRTSJNZPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=NC=C2)OC(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogenated Pyridine Derivatives
Pyridine derivatives with halogen substituents are widely studied for their electronic and steric effects.
Key Findings :
Electron-Withdrawing Substituents
Substituents like nitro (-NO₂) and carboxy (-COOH) alter electronic properties and solubility.
Key Findings :
Bioactive Pyridine Derivatives
Quantum chemical studies on pyridine derivatives highlight substituent effects on bioactivity.
| Compound Name | HOMO-LUMO Gap (eV) | Bioactivity Prediction |
|---|---|---|
| This compound | N/A | Likely bioactive (high LogP) |
| 4-(1-Aminoethyl)pyridine | 6.08 | Confirmed bioactivity |
Key Findings :
Structural Analogues with Fused Rings
Fused-ring systems modify steric and electronic profiles.
| Compound Name | Structure | Applications |
|---|---|---|
| This compound | Monocyclic pyridine | Pharmaceuticals |
| 4-[4-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Fused thienopyridine | Kinase inhibitors |
Key Findings :
- Fused thienopyridine derivatives exhibit enhanced binding to hydrophobic enzyme pockets due to planar geometry, unlike the monocyclic target compound .
Preparation Methods
Reaction Mechanism and Catalytic Systems
The Ullmann reaction facilitates coupling between aryl halides (e.g., 4-chloropyridine) and phenols (e.g., 4-(trifluoromethoxy)phenol) using copper catalysts. The mechanism involves oxidative addition of the aryl halide to Cu(I), forming a Cu(III) intermediate, followed by reductive elimination to yield the aryl ether. Recent advancements employ heterogeneous copper nanoparticles (CuNPs) on reduced graphene oxide (RGO) or magnetic Fe₃O₄ supports to enhance catalytic activity and recyclability.
Optimization Parameters:
Case Study: Heterogeneous Catalysis
Akhil et al. demonstrated that CuNPs/RGO-Fe₃O₄ (35 nm particle size) achieved 82% yield in O-arylation of 4-chloropyridine with 4-(trifluoromethoxy)phenol. The magnetic catalyst enabled easy recovery, retaining 78% activity after five cycles.
Nucleophilic Aromatic Substitution (SNAr)
Activating Pyridine for Substitution
4-Chloropyridine, activated by electron-withdrawing groups (e.g., nitro at the 3-position), undergoes SNAr with 4-(trifluoromethoxy)phenol under basic conditions. The nitro group enhances electrophilicity at the 4-position, facilitating displacement by the phenoxide ion.
Representative Protocol:
Limitations and Side Reactions
Competing hydrolysis of 4-chloropyridine to 4-hydroxypyridine reduces yields. Additives like tetrabutylammonium bromide (TBAB) mitigate this by stabilizing the transition state.
Mitsunobu Reaction for Etherification
Mild Coupling Conditions
The Mitsunobu reaction couples 4-hydroxypyridine with 4-(trifluoromethoxy)phenol using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). This method avoids high temperatures but generates stoichiometric triphenylphosphine oxide.
Example Synthesis:
Scalability Challenges
Large-scale applications require efficient removal of PPh₃ byproducts. Patent CN106699635A reports column chromatography (petroleum ether/ethyl acetate) for purification, achieving >98% purity.
Comparative Analysis of Methods
| Method | Catalyst/Reagents | Temperature | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Ullmann Condensation | CuI/1,10-phenanthroline | 100–120°C | 65–85% | 95–98% | Moderate |
| SNAr | KOH, TBAB | 120°C | 70–75% | 90–95% | Low |
| Mitsunobu Reaction | PPh₃, DEAD | 25°C | 80–90% | >98% | High |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 4-[4-trifluoromethoxyphenoxy]pyridine, and how do reaction parameters influence yield?
- Methodology :
- Cross-coupling reactions : Use Suzuki-Miyaura coupling (as demonstrated for analogous pyridine derivatives ). For example, couple a trifluoromethoxy-substituted aryl halide with a pyridinylboronic acid.
- Optimization : Control palladium catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and reaction temperature (80–100°C in THF/water). Purify via silica gel chromatography (eluent: hexane/ethyl acetate gradient) .
- Critical parameters : Moisture-sensitive steps require anhydrous conditions. Monitor reaction progress via TLC or HPLC.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Techniques :
- X-ray diffraction : Resolve crystal packing and intermolecular interactions (e.g., C–H⋯π or π–π stacking) .
- NMR/FTIR : Confirm regiochemistry (¹H/¹³C NMR) and functional groups (e.g., trifluoromethoxy C–O stretch at ~1250 cm⁻¹).
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS or HRMS).
Advanced Research Questions
Q. How can conflicting data on regioselectivity in trifluoromethoxy-substituted pyridines be resolved?
- Approach :
- Competitive experiments : Compare nitration outcomes (e.g., HNO₃/H₂SO₄ at 0°C vs. 25°C) to assess positional preferences .
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict electrophilic aromatic substitution sites.
- Controlled synthesis : Validate results by isolating intermediates (e.g., 4-chloro-3-nitro derivatives) .
Q. What strategies mitigate decomposition of the trifluoromethoxy group under acidic or thermal conditions?
- Solutions :
- Protecting groups : Temporarily mask the trifluoromethoxy moiety (e.g., as a silyl ether) during harsh reactions.
- Low-temperature protocols : Conduct reactions below 50°C to prevent cleavage .
- Stability assays : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring.
Q. How do non-covalent interactions influence the supramolecular structure of this compound?
- Analysis :
- X-ray crystallography : Identify intermolecular forces (e.g., C–H⋯N interactions at 2.7–3.0 Å distances ).
- Hirshfeld surface analysis : Quantify contributions of π–π stacking (e.g., centroid distances of 3.6 Å ).
- Thermal analysis : Correlate melting points (DSC) with packing efficiency.
Methodological Challenges
Q. How to address discrepancies in reaction yields when scaling up synthesis?
- Troubleshooting :
- Mass transfer optimization : Use high-speed stirring or flow chemistry for homogeneous mixing.
- Purification scaling : Replace column chromatography with recrystallization (solvent: ethanol/water).
- Byproduct analysis : Characterize side products via LC-MS to adjust stoichiometry .
Q. What computational tools predict the bioavailability of this compound derivatives?
- Tools :
- ADMET prediction : Use SwissADME or QikProp to estimate logP, solubility, and membrane permeability.
- Docking studies : Simulate binding to target proteins (e.g., AutoDock Vina) using crystal structures from the PDB.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
